1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the ethoxy and methoxy phenyl groups.
- Construction of the thienopyrimidine core through condensation reactions.
- Final assembly of the compound through selective functional group transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts. High-throughput screening and process optimization techniques are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar structures.
Oxadiazoles: Compounds containing the oxadiazole ring.
Phenyl derivatives: Compounds with similar phenyl group substitutions.
Uniqueness
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H22N4O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-4-33-19-10-9-16(13-20(19)32-3)23-26-21(34-27-23)14-28-18-11-12-35-22(18)24(30)29(25(28)31)17-8-6-5-7-15(17)2/h5-13H,4,14H2,1-3H3 |
InChI Key |
JPVXLEYFUDOSJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4)OC |
Origin of Product |
United States |
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